N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
CAS No.: 5246-86-6
VCID: VC10800700
Molecular Formula: C12H9NO4
Molecular Weight: 231.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(1,3-benzodioxol-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. It features a benzodioxole moiety attached to a furan ring through a carboxamide linkage. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and potential biological activities. Synthesis and CharacterizationThe synthesis of N-(1,3-benzodioxol-5-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid derivatives with appropriate amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are crucial for confirming the structure of the synthesized compound. Synthesis Steps
Chemical Reactions and StabilityN-(1,3-benzodioxol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including hydrolysis of the amide bond and potential substitution reactions involving the benzodioxole and furan rings. Types of Reactions
Biological Activities and ApplicationsWhile specific biological activities of N-(1,3-benzodioxol-5-yl)furan-2-carboxamide are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. The benzodioxole moiety is known for its contribution to biological activity in various compounds. Potential Applications
Comparison with Similar Compounds
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 5246-86-6 | ||||||||||||||||||
Product Name | N-(1,3-benzodioxol-5-yl)furan-2-carboxamide | ||||||||||||||||||
Molecular Formula | C12H9NO4 | ||||||||||||||||||
Molecular Weight | 231.20 g/mol | ||||||||||||||||||
IUPAC Name | N-(1,3-benzodioxol-5-yl)furan-2-carboxamide | ||||||||||||||||||
Standard InChI | InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14) | ||||||||||||||||||
Standard InChIKey | XTZQUUFEQWTGNT-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3 | ||||||||||||||||||
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3 | ||||||||||||||||||
PubChem Compound | 667796 | ||||||||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume